6-Hydroxy-5-(thiophen-2-YL)nicotinic acid
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Overview
Description
6-Hydroxy-5-(thiophen-2-YL)nicotinic acid is a heterocyclic compound that features a thiophene ring fused to a nicotinic acid structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both hydroxyl and thiophene groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-(thiophen-2-YL)nicotinic acid typically involves the condensation of thiophene derivatives with nicotinic acid precursors. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene rings . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-5-(thiophen-2-YL)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the nicotinic acid moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for electrophilic substitution.
Major Products:
Oxidation: Formation of 6-keto-5-(thiophen-2-YL)nicotinic acid.
Reduction: Formation of 6-hydroxy-5-(dihydrothiophen-2-YL)nicotinic acid.
Substitution: Formation of halogenated derivatives like 6-hydroxy-5-(bromo-thiophen-2-YL)nicotinic acid.
Scientific Research Applications
6-Hydroxy-5-(thiophen-2-YL)nicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(thiophen-2-YL)nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: The compound may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
2-Hydroxy-5-(thiophen-2-YL)nicotinic acid: Similar structure but with a hydroxyl group at a different position.
5-Hydroxy-6-(thiophen-2-YL)nicotinic acid: Similar structure but with the hydroxyl and thiophene groups swapped.
Thiophene-2-carboxylic acid: Lacks the nicotinic acid moiety but shares the thiophene ring.
Uniqueness: 6-Hydroxy-5-(thiophen-2-YL)nicotinic acid is unique due to the specific positioning of the hydroxyl and thiophene groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-oxo-5-thiophen-2-yl-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-9-7(8-2-1-3-15-8)4-6(5-11-9)10(13)14/h1-5H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEYRSZZWIOGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686901 |
Source
|
Record name | 6-Oxo-5-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-69-8 |
Source
|
Record name | 6-Oxo-5-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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